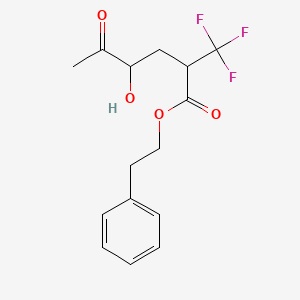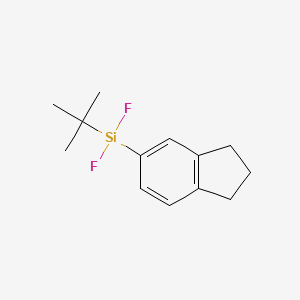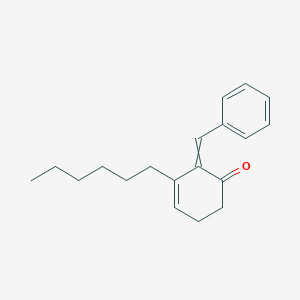
2-Benzylidene-3-hexylcyclohex-3-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzylidene-3-hexylcyclohex-3-en-1-one is an organic compound with the molecular formula C19H26O It is characterized by a benzylidene group attached to a cyclohexenone ring, with a hexyl substituent at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzylidene-3-hexylcyclohex-3-en-1-one typically involves the aldol condensation reaction between benzaldehyde and 3-hexylcyclohexanone. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Benzylidene-3-hexylcyclohex-3-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or functionalized derivatives.
Scientific Research Applications
2-Benzylidene-3-hexylcyclohex-3-en-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development and as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Benzylidene-3-hexylcyclohex-3-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Benzylidene-3-tert-butylcyclohex-3-en-1-ol
- 2-Benzylidene-3-hexyl-5-methylcyclohex-3-en-1-ol
- 2-Benzylidene-3-hexyl-1-methylcyclohex-3-en-1-ol
Uniqueness
2-Benzylidene-3-hexylcyclohex-3-en-1-one stands out due to its specific structural features, such as the hexyl substituent and the benzylidene group. These features contribute to its unique chemical reactivity and potential applications in various fields. Compared to similar compounds, it may exhibit different biological activities and physicochemical properties, making it a valuable compound for research and development.
Properties
CAS No. |
917774-42-6 |
|---|---|
Molecular Formula |
C19H24O |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
2-benzylidene-3-hexylcyclohex-3-en-1-one |
InChI |
InChI=1S/C19H24O/c1-2-3-4-8-12-17-13-9-14-19(20)18(17)15-16-10-6-5-7-11-16/h5-7,10-11,13,15H,2-4,8-9,12,14H2,1H3 |
InChI Key |
KDXJFWMQOJTKFT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CCCC(=O)C1=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


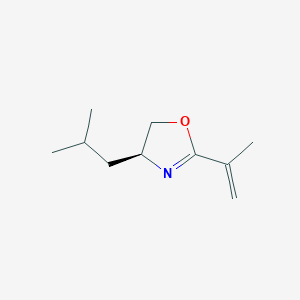
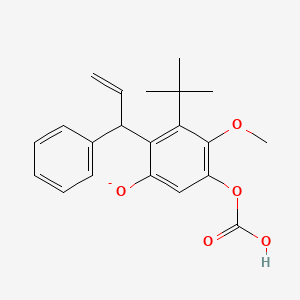
![Phosphonic acid, [(butyloctylamino)methyl]-, bis(2-ethylhexyl) ester](/img/structure/B12601503.png)
![[(1-Ethyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde](/img/structure/B12601507.png)
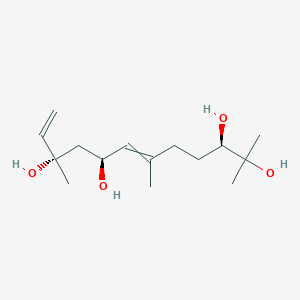
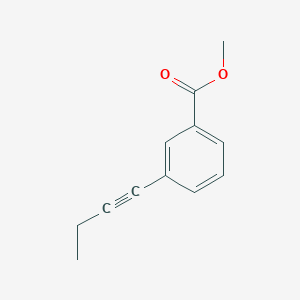
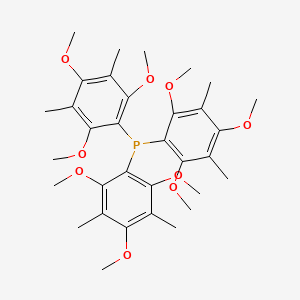

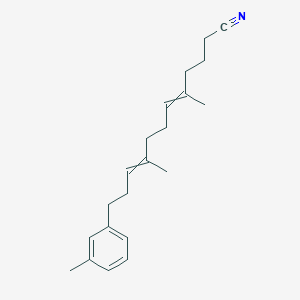
![4-Ethoxy-6-[4-(trifluoromethyl)phenyl]pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12601540.png)
![[3-([1,1'-Biphenyl]-4-yl)azulen-1-yl](phenyl)methanone](/img/structure/B12601542.png)

